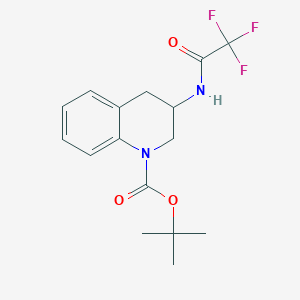

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate is a fluorinated dihydroquinoline derivative characterized by a trifluoroacetamido (-NHCOCF₃) substituent at position 3 of the tetrahydroquinoline (THQ) core. This compound is protected by a tert-butyloxycarbonyl (Boc) group at the 1-position, enhancing its stability during synthetic modifications.

Properties

IUPAC Name |

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQKXVMGCVILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Povarov Reaction (Aniline-based Cyclization)

- Method: Aniline derivatives undergo cyclization with aldehydes or ketones in the presence of an acid catalyst, forming dihydroquinoline derivatives.

- Reaction conditions: Acid catalysis (e.g., trifluoroacetic acid), reflux in inert solvents like acetonitrile or ethanol.

- Advantages: High regioselectivity and yields; suitable for functionalized aniline derivatives.

Intramolecular Cyclization of N-Substituted Aniline Derivatives

- Method: N-alkylated aniline derivatives with appropriate side chains undergo intramolecular cyclization under thermal or catalytic conditions.

- Reaction conditions: Heating with acid or Lewis acid catalysts, such as zinc chloride.

Research Data:

Hoppe et al. (2016) demonstrated the synthesis of quinoline derivatives via cyclization of N-arylacetamides, which can be adapted for the dihydroquinoline core formation.

Introduction of the 2,2,2-Trifluoroacetamido Group

The trifluoroacetamide moiety is introduced through amidation reactions:

Direct Amidation of the Corresponding Acid Chloride

- Method: Conversion of the trifluoroacetic acid to its acid chloride using reagents like thionyl chloride, followed by reaction with an amine or amide precursor.

- Reaction conditions: Anhydrous conditions, low temperature to prevent side reactions.

Nucleophilic Substitution on Activated Intermediates

- Method: Activation of the dihydroquinoline core with carbodiimides (e.g., DCC or EDC) followed by addition of trifluoroacetamide.

- Reaction conditions: Mild heating, inert atmosphere to prevent hydrolysis.

Research Findings:

Hoppe et al. (2016) describe the amidation of aromatic intermediates with trifluoroacetic acid derivatives, emphasizing the importance of controlled conditions to prevent overreaction or side products.

Attachment of the tert-Butyl Ester

The tert-butyl ester is typically installed via esterification:

Carbodiimide-Mediated Esterification

- Method: Activation of the carboxylic acid with carbodiimides such as DCC or EDC, followed by reaction with tert-butanol.

- Reaction conditions: Use of catalytic DMAP (4-dimethylaminopyridine) to accelerate ester formation, performed in dichloromethane or DMF.

Direct Alkylation

- Method: Alkylation of the carboxylate with tert-butyl halides in the presence of a base like potassium carbonate.

Research Data:

Hoppe (2016) reports the use of carbodiimide-mediated esterification for attaching tert-butyl groups to carboxylic acids, which provides high yields and minimal side reactions.

Summary of Synthetic Routes with Data Table

Notable Research Findings and Methodological Variations

- Catalytic Hydrogenation: While traditional methods employ catalytic hydrogenation for reduction steps, recent approaches avoid this to prevent alkyl group saturation, favoring milder amidation and esterification techniques.

- Multicomponent Reactions: Emerging multicomponent reactions facilitate rapid assembly of complex quinoline derivatives, including trifluoroacetamide functionalities, with high regioselectivity and efficiency.

- Protecting Groups: Use of protecting groups like isopropylidene or Boc groups during intermediate steps enhances selectivity and yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its trifluoroacetamido group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the materials science industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate with structurally related dihydroquinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

Physicochemical Properties

- tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (MW 251.3) has a reported melting point of ~142–144°C .

- Optical Activity :

- NMR Data :

Key Research Findings

Trifluoroacetamido vs.

Stereochemical Control: Asymmetric hydrogenation methods (e.g., Ru-catalyzed ATH) achieve >90% ee in fluorinated dihydroquinolines, a strategy applicable to the target compound .

Stability: Boc-protected dihydroquinolines (e.g., 2a in ) are stable under acidic conditions, facilitating further functionalization.

Biological Activity

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Chemical Formula : C14H19F3N2O4

- Molecular Weight : 336.31 g/mol

- CAS Number : 1799434-58-4

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to tert-butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline derivatives can inhibit enzymes involved in disease pathways. For instance, studies have shown that certain quinoline derivatives exhibit inhibitory effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The ability to mitigate the aggregation of Aβ peptides could position it as a potential therapeutic agent for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Concentration Tested | Outcome |

|---|---|---|---|

| Study A | Inhibition of T3SS | 50 μM | ~50% inhibition of secretion observed |

| Study B | Neuroprotection against Aβ | Varies | Significant reduction in Aβ aggregation |

Case Studies

-

Inhibition of Type III Secretion System :

- A study demonstrated that derivatives similar to tert-butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline could effectively inhibit the secretion of virulence factors in pathogenic bacteria. The compound was tested at varying concentrations (up to 50 μM), resulting in approximately 50% inhibition of secretion at high concentrations .

- Neuroprotective Potential :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving:

- Step 1 : Protection of the quinoline nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP or TEA in DCM) .

- Step 2 : Introduction of the trifluoroacetamido group at the 3-position via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like HATU or EDCI .

- Optimization : Monitor reaction progress using HPLC or LC-MS (C18 columns, acetonitrile/water gradients) to ensure intermediates are free of de-Boc byproducts. Adjust stoichiometry of trifluoroacetylating agents to minimize over-functionalization .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Compare retention times against reference standards from suppliers like Kanto Reagents .

- Structural Confirmation : Employ H/C NMR (DMSO-d6 or CDCl3) to verify Boc-group signals (~1.4 ppm for tert-butyl protons) and trifluoroacetamido carbonyl peaks (~168–170 ppm in C). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion clusters .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoroacetamido group installation at the 3-position of the dihydroquinoline core?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states to evaluate steric and electronic factors favoring 3-position reactivity over 4-position. Compare activation energies for competing pathways .

- Experimental Validation : Synthesize analogs with electron-withdrawing/donating substituents on the quinoline ring and measure reaction rates via kinetic profiling (UV-vis or in-situ IR). Correlate with Hammett parameters to identify electronic drivers .

Q. How does the Boc-protecting group influence the compound’s stability under acidic or basic conditions, and what deprotection strategies minimize side reactions?

- Methodological Answer :

- Stability Testing : Expose the compound to TFA/DCM (20–50% v/v) or aqueous HCl (1–3 M) at room temperature. Monitor Boc cleavage via TLC (silica gel, ethyl acetate/hexane) and quantify degradation products using LC-MS .

- Optimal Deprotection : Use mild acidic conditions (e.g., 4 M HCl in dioxane, 0°C for 2 h) to avoid trifluoroacetamido hydrolysis. Neutralize with Amberlyst A21 resin to prevent quinoline ring protonation .

Q. What strategies resolve contradictions in reported melting points or spectral data across different synthetic batches?

- Methodological Answer :

- Crystallography : Perform single-crystal X-ray diffraction (e.g., using Mo-Kα radiation, 100 K) to confirm polymorphic variations. Compare unit cell parameters with literature data (e.g., Acta Crystallographica Section E) .

- Batch Analysis : Use Differential Scanning Calorimetry (DSC) to identify thermal transitions (e.g., melting point ranges 109–112°C for Boc-protected analogs) and correlate with purity metrics from elemental analysis .

Application-Oriented Questions

Q. How is this compound utilized as a key intermediate in the synthesis of bioactive quinoline derivatives, and what coupling reactions are most effective?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Deprotect the Boc group and functionalize the quinoline core with aryl/heteroaryl boronic acids (Pd(PPh3)4, Na2CO3, DME/H2O). Optimize ligand choice (e.g., XPhos) for sterically hindered substrates .

- Amide Bond Formation : Use HATU/DIPEA in DMF to couple the trifluoroacetamido group with carboxylic acids, ensuring compatibility with Boc-protected amines .

Q. What analytical challenges arise when studying the compound’s interactions with biological targets, and how can they be mitigated?

- Methodological Answer :

- Solubility Issues : Prepare stock solutions in DMSO (≤1% v/v in assay buffers) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

- Non-Specific Binding : Use surface plasmon resonance (SPR) with reference-subtracted sensorgrams to distinguish target-specific binding from hydrophobic interactions with the trifluoroacetamido group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.